Sandaracopimaric acid

Description

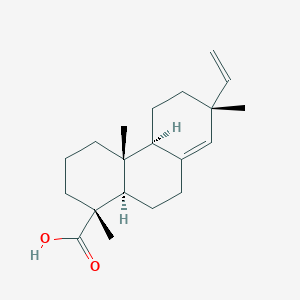

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-KRFUXDQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893311 | |

| Record name | Cryptopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-74-9 | |

| Record name | (-)-Sandaracopimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sandaracopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptopimaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cryptopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SANDARACOPIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4BJH0IA3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Botanical Origin and Biogeographical Distribution of Sandaracopimaric Acid

Isolation from Coniferous Tree Resins

The primary sources of sandaracopimaric acid are the resins of coniferous trees, where it plays a role in protecting the plant against pathogens and herbivores.

Sandaracopimaric acid is a characteristic compound found in the resins of trees belonging to the genera Agathis and Callitris. biosynth.comresearchgate.netuq.edu.aupublish.csiro.audntb.gov.uamdpi.commdpi.com In the genus Agathis, often known as kauri or dammar pines, sandaracopimaric acid has been identified in the resins of several species, including Agathis macrophylla and Agathis microstachya. researchgate.net For instance, the ethanol-soluble fraction of some Agathis resins can contain up to 9% sandaracopimaric acid. wur.nl

The genus Callitris, commonly known as cypress-pines, is also a well-documented source. The resin of Callitris columellaris, once marketed as sandarac resin, contains sandaracopimaric acid. publish.csiro.audntb.gov.ua Studies on various Callitris species have consistently reported the presence of significant amounts of this acid in their resin extracts. dntb.gov.uamdpi.com

| Botanical Source | Finding | Reference(s) |

|---|---|---|

| Agathis species | Found in the bled resins of Agathis vitiensis, A. lanceolata, and A. macrophylla. | mdpi.com |

| Agathis species | The ethanol-soluble fraction of the resin contains 9% sandaracopimaric acid. | wur.nl |

| Callitris species | Sandaracopimaric acid is a tricyclic diterpene resin acid found in the resin. | mdpi.com |

| Callitris columellaris | The resin was once marketed as sandarac resin from which sandaracopimaric acid has been isolated. | publish.csiro.au |

Picea abies, the Norway spruce, is a significant source of sandaracopimaric acid. jyu.fitandfonline.commdpi.comfrontiersin.orgresearchgate.net It is one of the many resin acids that constitute the complex mixture in the oleoresin of this species. frontiersin.org Analysis of stump wood from Picea abies has shown that sandaracopimaric acid is a consistent, albeit not the most abundant, component of the resin acid fraction. jyu.fitandfonline.com For example, in the stump bottom, it can constitute around 5% of the identified resin acids. jyu.fitandfonline.com

| Plant Part | Relative Abundance | Reference(s) |

|---|---|---|

| Stump Bottom | 5% of identified resin acids | jyu.fitandfonline.com |

| Crushed Stump | 4% of identified resin acids | tandfonline.com |

| Stump Heart | 5% of identified resin acids | tandfonline.com |

Several species within the Juniperus genus have been found to contain sandaracopimaric acid. researchgate.netwikidata.orgidpan.poznan.plcjpas.netcsic.esmdpi.com It has been isolated from the fruits of Juniperus phoenicea, where it is one of the identified diterpenes. cjpas.net Research has also documented its presence in the leaves of the Libyan Juniperus phoenicea. researchgate.net Furthermore, sandaracopimaric acid has been reported in Juniperus chinensis. mdpi.comebi.ac.uk

| Species | Plant Part | Finding | Reference(s) |

|---|---|---|---|

| Juniperus phoenicea | Fruits | Identified as one of the seven isolated diterpenes. | cjpas.net |

| Juniperus phoenicea | Leaves | Isolated from the cytotoxic fractions of the leaf extracts. | researchgate.net |

| Juniperus chinensis | Bark, Heartwood | Listed as a constituent. | mdpi.comebi.ac.uk |

| Juniperus communis | Not specified | Mentioned as a constituent of the resin. | mdpi.com |

Sandaracopimaric acid is a common resin acid found in the oleoresin of various Pinus species. ipb.ptusda.govthegoodscentscompany.comdocsdrive.comresearchgate.netnih.gov It is considered one of the ubiquitous pimaradienoic/isopimaradienoic acids present in all southern pines. usda.gov Studies on Pinus pinaster (Maritime pine) have shown its presence, although generally in lower relative abundance compared to other resin acids like abietic and pimaric acids. ipb.pt It has also been isolated from the needles of Pinus pumila and is a known constituent of Pinus merkusii gum oleoresin. ebi.ac.ukdocsdrive.com In Pinus radiata, while present, it is not one of the major resin acids. nih.gov

| Species | Plant Part/Product | Finding | Reference(s) |

|---|---|---|---|

| Southern Pines | Oleoresin | A ubiquitous pimaradienoic/isopimaradienoic acid. | usda.gov |

| Pinus pinaster | Oleoresin | Present at a relative abundance of around 1%. | ipb.pt |

| Pinus pumila | Needles | Isolated from hexane (B92381) extracts. | ebi.ac.ukthegoodscentscompany.com |

| Pinus merkusii | Gum Oleoresin | Identified as a major constituent of the acidic fraction. | docsdrive.com |

| Pinus radiata | Stem and Needles | Detected in resin acid analysis. | nih.gov |

Platycladus orientalis, an evergreen coniferous tree, is another source of sandaracopimaric acid. ebi.ac.ukijsdr.orgnih.gov It has been identified in various parts of the plant, including the leaves and pericarp (the wall of a ripened ovary). ijsdr.org In an analysis of an ethyl acetate (B1210297) fraction of P. orientalis, sandaracopimaric acid was found to be a major constituent, comprising 31.6% of the fraction. nih.gov It has also been isolated from the petroleum ether-soluble parts of the cones. ebi.ac.uk

| Plant Part | Finding | Reference(s) |

|---|---|---|

| Leaves | Identified as a pimarane-type diterpene in the leaves. | ijsdr.org |

| Pericarp | Listed as a constituent of the pericarp. | ijsdr.org |

| Ethyl Acetate Fraction | Comprised 31.6% of this fraction. | nih.gov |

| Cones | Isolated from the petroleum ether-soluble parts. | ebi.ac.uk |

Beyond the conifers, sandaracopimaric acid has been isolated from the resin of species in the Commiphora genus, which are not conifers. researchgate.netd-nb.infonih.govresearchgate.net It has been identified as a constituent of the resin of Commiphora myrrha. researchgate.netd-nb.info Additionally, a bioassay-guided approach led to the isolation of sandaracopimaric acid from Commiphora opobalsamum, where it was identified as one of the vasorelaxant substances. nih.gov

| Species | Finding | Reference(s) |

|---|---|---|

| Commiphora myrrha | Isolated as a known terpene from the resin. | researchgate.netd-nb.info |

| Commiphora opobalsamum | Obtained through a bioassay-guided approach from the resin. | nih.gov |

Aralia cordata

Aralia cordata, a perennial herbaceous plant native to East Asia, including Japan, Korea, and China, is a known source of sandaracopimaric acid. thegoodscentscompany.comchemfaces.com The roots of this plant, in particular, have been found to contain this and other related diterpenoid acids. researchgate.netcapes.gov.br Research has led to the isolation of 7-oxosandaracopimaric acid, a derivative of sandaracopimaric acid, from the methanol (B129727) extract of Aralia cordata roots. researchgate.net

Larix decidua

The European larch, Larix decidua, a deciduous coniferous tree native to the mountains of central Europe, is another botanical source of sandaracopimaric acid. core.ac.uknih.gov The lipophilic extractives from the heartwood of Larix decidua have been shown to contain sandaracopimaric acid alongside other resin acids like isopimaric, abietic, and dehydroabietic acid. core.ac.uk The resin of this species is a complex mixture, with pimaranes such as sandaracopimaric acid being one of the characteristic structural types of diterpenes present. nih.gov While abietic acid is a major component of the wood extract, methyl sandaracopimarate has been identified in the bark extract. ncsu.edu

Tetraclinis articulata (Sandarac Resin Source)*

Tetraclinis articulata, also known as the sandarac tree, is a coniferous tree native to the western Mediterranean region, particularly North Africa. nih.govmfa.org This species is the primary source of sandarac resin, a natural resin that has been used for centuries in varnishes and other applications. nih.govmfa.org Sandaracopimaric acid is a major constituent of this resin. nih.govmfa.orgjst.go.jpnih.gov Analysis of sandarac resin has confirmed the presence of sandaracopimaric acid, with one study quantifying it at 11.6% of the resin product. jst.go.jpnih.gov The resin is characterized by pimarane (B1242903) and labdane (B1241275) diterpenoids, with sandaracopimaric acid being a significant component. nih.govresearchgate.net

Detection in Other Biological Systems (e.g., Lichens, Fungi)

Beyond the plant kingdom, sandaracopimaric acid has been detected in other biological systems, notably lichens and fungi.

Studies have identified (-)-sandaracopimaric acid in the lichen Ramalina hierrensis, which is endemic to the Canary Islands. nih.govthieme-connect.com This compound was isolated along with a variety of other secondary metabolites, highlighting the diverse chemistry of this lichen species. nih.govmdpi.comnih.gov

In the fungal kingdom, sandaracopimaric acid has been identified as a metabolite of the honey mushroom, Armillaria mellea. cdnsciencepub.com This was a noteworthy finding as resin acids were not previously reported from a fungal source. cdnsciencepub.com More recent research has also identified a metabolite matching sandaracopimaric acid in ectomycorrhizal fungi of the genus Suillus, which are critical to the health of forest ecosystems. osti.govbiorxiv.org

Ecological and Biological Roles in Producer Organisms

Sandaracopimaric acid plays crucial roles in the survival and interaction of the organisms that produce it. These roles are primarily centered around defense and preservation.

Contribution to Plant Defense Mechanisms

Diterpene resin acids, including sandaracopimaric acid, are key components of the chemical defense systems of coniferous trees against herbivores and pathogens. ebi.ac.uknih.govplos.org These compounds can act as antifeedants, deterring insects from feeding. thegoodscentscompany.com For instance, resin acids have been shown to inhibit the growth of certain fungi, even at low concentrations. core.ac.uk The presence of sandaracopimaric acid and other diterpenoids in plant tissues is believed to play a primary role in self-defense against herbivores. ebi.ac.uk Research has also shown that some diterpene resin acids can disrupt the endocrine systems of insects, further highlighting their defensive capabilities. ebi.ac.uk The antifungal properties of extracts containing sandaracopimaric acid have also been noted. africaresearchconnects.comnih.gov

Role in Resin Functions and Preservation

Plant resins, rich in compounds like sandaracopimaric acid, serve a protective function by sealing wounds and preventing water loss. frontiersin.org The resin forms a hard, protective barrier upon secretion. mfa.org The chemical stability of these resin acids also contributes to the long-term preservation of the resin itself, as evidenced by the analysis of ancient resins. biosynth.com The composition of sandarac resin, with sandaracopimaric acid as a key component, results in a hard, clear film that has been utilized historically in varnishes. mfa.org

Biosynthesis and Stereochemical Considerations

Elucidation of Diterpene Resin Acid Biosynthetic Pathways

The biosynthesis of diterpene resin acids (DRAs), including sandaracopimaric acid, is a critical component of the defensive oleoresin system in conifers. nih.govresearchgate.net This metabolic pathway begins with the universal C20 precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). oup.comnih.gov The entire process can be broadly divided into two major stages.

First, diterpene synthases (diTPSs) catalyze the cyclization of the linear GGPP molecule into various complex tricyclic olefin structures. oup.comnih.gov This initial cyclization is a multi-step reaction that proceeds via a (+)-copalyl diphosphate (CPP) intermediate. nih.gov From this intermediate, further rearrangements and cyclizations lead to the formation of different diterpene skeletons, such as the pimarane (B1242903) and abietane (B96969) types, which form the foundational structures of the common resin acids. nih.gov

The second stage involves the functionalization of these diterpene olefin backbones. This is primarily achieved through a series of oxidation reactions catalyzed by cytochrome P450-dependent monooxygenases (P450s). researchgate.netoup.com Specifically, these enzymes catalyze the sequential three-step oxidation of the C18-methyl group on the A-ring of the diterpene structure, converting it first to a hydroxyl group (diterpene alcohol), then to an aldehyde group (diterpene aldehyde), and finally to a carboxylic acid group, yielding the mature diterpene resin acid. oup.comnih.gov The modularity of this system, combining various diTPS and P450 enzymes, allows for the production of a diverse array of DRAs within a single plant. nih.gov

Analysis of Stereochemical Configurations and Isomeric Forms

The specific identity of a resin acid is defined by its stereochemistry and the position of its double bonds. Sandaracopimaric acid is a pimarane-type diterpenoid with the systematic IUPAC name (1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid. nih.gov It possesses five stereocenters, leading to a distinct three-dimensional structure. nih.gov

It is one of several pimarane-type isomers that share the same molecular formula (C₂₀H₃₀O₂) but differ in their spatial arrangement. cdnsciencepub.com A key structural feature distinguishing sandaracopimaric acid from its more common isomer, pimaric acid, is the stereochemistry at the C-7 position. Sandaracopimaric acid is specifically 7-epipimara-8(14),18-dienoic acid, meaning it is an epimer of pimaric acid at this carbon. cdnsciencepub.comcdnsciencepub.com Other related isomers include isopimaric acid, which differs in the configuration of the C-13 vinyl and methyl groups, and cryptopimaric acid, another synonym for sandaracopimaric acid. nih.govcdnsciencepub.com

The table below outlines the key isomers and their distinguishing features.

| Feature | Sandaracopimaric Acid | Pimaric Acid | Isopimaric Acid |

| Systematic Name | (1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid nih.gov | (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(1-methylethenyl)-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid |

| Common Name | 7-epipimara-8(14),18-dienoic acid cdnsciencepub.com | Pimara-8(14),15-dien-18-oic acid | Isopimara-8,15-dien-18-oic acid |

| Key Stereochemical Difference | Epimer of Pimaric acid at C-7 cdnsciencepub.com | --- | Different stereochemistry at C-13 relative to pimarane skeleton |

| Synonyms | Cryptopimaric acid, Isodextropimaric acid nih.gov | Dextropimaric acid | --- |

Enzymatic Catalysis in Sandaracopimaric Acid Formation

The formation of sandaracopimaric acid is catalyzed by a specific sequence of enzymes. The initial creation of the core pimarane skeleton is carried out by a class of diterpene synthases known as isopimaradiene synthases (ISO). nih.govoup.com These enzymes catalyze the cyclization of GGPP to form the (+)-copalyl diphosphate intermediate, which is then further rearranged and deprotonated at a class I active site to yield primarily isopimaradiene and smaller amounts of its isomer, sandaracopimaradiene (B157912). nih.gov The formation of sandaracopimaradiene proceeds through a sandaracopimarenyl cation intermediate. oup.com

Following the synthesis of the sandaracopimaradiene olefin backbone, the final maturation into sandaracopimaric acid is accomplished by cytochrome P450 monooxygenases of the CYP720B subfamily. nih.govmdpi.com Specifically, research has identified that clade III enzymes within this subfamily, such as CYP720B1 and CYP720B4, are responsible for catalyzing the three-step oxidation of the C-18 methyl group of various diterpene olefins, including sandaracopimaradiene. nih.govoup.com These multifunctional enzymes efficiently convert the olefin through its corresponding alcohol and aldehyde intermediates to the final carboxylic acid, without significant accumulation of the intermediate forms. oup.com This enzymatic step is crucial for the biosynthesis of sandaracopimaric acid, as well as other pimarane-type acids like pimaric and isopimaric acid. nih.govoup.com

Pharmacological Investigations of Sandaracopimaric Acid and Its Derivatives

Anti-inflammatory and Immunomodulatory Activities

The anti-inflammatory and immunomodulatory properties of sandaracopimaric acid and its derivatives are supported by evidence from multiple studies. These natural compounds have been shown to interfere with key pathways and mediators that drive the inflammatory response.

The anti-inflammatory effects of sandaracopimaric acid and its relatives are largely attributed to their ability to modulate critical intracellular signaling pathways that regulate the expression of inflammatory genes. Research has shown that pimaric acid, a closely related diterpene, inhibits the production of matrix metalloproteinase-9 (MMP-9) by downregulating the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. researchgate.netnih.gov These pathways are pivotal in controlling the transcription of numerous pro-inflammatory genes. researchgate.net

Similarly, a derivative known as 7-oxosandaracopimaric acid, isolated from Aralia cordata, has been identified as an inhibitor of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38 MAP kinase, and c-Jun N-terminal kinase (JNK) pathways. nih.gov Extracts from Aralia cordata leaves, a known source of these diterpenoids, have also demonstrated the ability to suppress the phosphorylation of ERK1/2 and p38, and inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB-α. kjpr.krkyobobook.co.kr Furthermore, sandaracopimaric acid has been noted for its vasodilatory effects, which may be mediated through the PI3K/Akt signaling pathway, leading to endothelial nitric oxide synthase (eNOS) activation. researchgate.net

| Compound | Targeted Signaling Pathway | Observed Effect | Source |

|---|---|---|---|

| Pimaric Acid | NF-κB, AP-1 | Downregulation of pathway activity, leading to reduced MMP-9 expression. | researchgate.netnih.gov |

| 7-Oxosandaracopimaric Acid | NF-κB, MAPK (ERK, p38, JNK) | Inhibition of signaling cascades involved in inflammation. | nih.gov |

| Aralia cordata Leaf Extract | NF-κB, MAPK (ERK, p38) | Inhibition of IκB-α degradation and suppression of ERK/p38 phosphorylation. | kjpr.krkyobobook.co.kr |

| Sandaracopimaric Acid | PI3K/Akt/eNOS | Potential mediation of vasodilatory effects. | researchgate.net |

Chemokines are a family of small cytokines that direct the migration of leukocytes to sites of inflammation. core.ac.uknih.gov Their function is critically dependent on their interaction with glycosaminoglycans (GAGs) on the surface of endothelial cells, which creates a concentration gradient that guides immune cells. core.ac.uknih.govmdpi.com This interaction is essential for the extravasation of leukocytes from blood vessels into tissues. core.ac.uknih.gov

Targeting the interaction between chemokines and GAGs is considered a promising therapeutic strategy to inhibit inflammation. core.ac.uk While direct evidence of sandaracopimaric acid inhibiting specific chemokine-receptor or chemokine-GAG interactions is not yet established, its broad anti-inflammatory profile suggests that this could be a potential, yet unexplored, mechanism of action. Interfering with the establishment of chemotactic gradients is a key approach to controlling inflammatory cell accumulation, and the potential for sandaracopimaric acid or its derivatives to act in this manner warrants further investigation. core.ac.uknih.gov

Research has demonstrated that derivatives of sandaracopimaric acid can directly inhibit the activity of several key pro-inflammatory mediators. Studies on 7-oxosandaracopimaric acid (OSA), isolated from the roots of Aralia cordata, have shown potent inhibitory effects. researchgate.netnih.gov

Specifically, OSA was found to significantly inhibit the release of histamine (B1213489) from rat peritoneal mast cells induced by compound 48/80. researchgate.netnih.gov In the same study, OSA also inhibited the activity of phospholipase A2 (PLA2) and eosinophil peroxidase in the bronchoalveolar lavage fluid of an animal model. researchgate.net PLA2 is a critical enzyme that releases arachidonic acid from cell membranes, initiating the synthesis of other inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.commdpi.com Furthermore, OSA demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, with a 10 mM concentration inhibiting COX-1 by 22.82% and COX-2 by 15.86%. nih.govresearchgate.net

| Mediator | Compound | Observed Effect | Source |

|---|---|---|---|

| Histamine | 7-Oxosandaracopimaric Acid (OSA) | Significantly inhibited compound 48/80-induced release from mast cells. | researchgate.netnih.gov |

| Phospholipase A2 (PLA2) | 7-Oxosandaracopimaric Acid (OSA) | Inhibited activity in bronchoalveolar lavage fluid. | researchgate.net |

| Eosinophil Peroxidase | 7-Oxosandaracopimaric Acid (OSA) | Inhibited activity in bronchoalveolar lavage fluid. | researchgate.net |

| Cyclooxygenase-1 (COX-1) | 7-Oxosandaracopimaric Acid (OSA) | 22.82% inhibition at 10 mM. | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | 7-Oxosandaracopimaric Acid (OSA) | 15.86% inhibition at 10 mM. | nih.govresearchgate.net |

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix, a process crucial for tissue remodeling, wound healing, and leukocyte migration during inflammation. theclinivex.com MMP-9, in particular, plays a significant role in inflammatory responses and tumor invasion. theclinivex.comnih.gov

Studies on pimaric acid, a structurally similar diterpene isolated from Aralia cordata, have shown that it has an inhibitory effect on MMP-9 production. nih.gov In human aortic smooth muscle cells (HASMCs) stimulated with tumor necrosis factor-alpha (TNF-α), pimaric acid suppressed the expression of MMP-9. nih.govnih.gov This inhibition was found to occur at the transcriptional level, as pimaric acid downregulated MMP-9 mRNA transcription. nih.gov The mechanism for this effect is linked to the downregulation of the NF-κB and AP-1 signaling pathways, which are key regulators of MMP-9 gene expression. researchgate.netnih.gov

The migration of immune and other cells is a fundamental component of the inflammatory process and is often driven by the degradation of the extracellular matrix by enzymes like MMP-9. nih.govtheclinivex.comfrontiersin.org By inhibiting MMP-9 production, related pimarane (B1242903) diterpenes can consequently attenuate cellular migration.

Research has demonstrated that pimaric acid inhibits the migration and invasion of human aortic smooth muscle cells (HASMCs) that is stimulated by TNF-α. nih.govnih.gov This effect is directly correlated with its ability to suppress MMP-9 expression. nih.gov The inhibition of cell migration highlights a functional consequence of the compound's regulatory effects on inflammatory signaling pathways and protein expression, suggesting a potential role in controlling pathological processes that depend on cell motility, such as atherosclerosis and other inflammatory conditions. researchgate.netnih.gov

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and the progressive destruction of cartilage and bone. frontiersin.orgjst.go.jp The anti-inflammatory activities of sandaracopimaric acid and its derivatives suggest they may have therapeutic potential in managing arthritis. While direct studies on sandaracopimaric acid are limited, evidence from extracts of plants known to contain these compounds, such as Aralia cordata, is promising.

Extracts from Aralia cordata have been shown to exert protective effects on cartilage by inhibiting the activity of MMPs (MMP-1, -3, -13) and preventing the degradation of proteoglycans and collagen. researchgate.netjbtr.or.kr Furthermore, these extracts can inhibit chondrocyte apoptosis (cell death) by downregulating the JNK and p38 MAP kinase signaling pathways. researchgate.netjbtr.or.kr The roots of Aralia cordata have been noted for their ability to protect against inflammatory arthritis. actascientific.com In a comprehensive review, 7-oxosandaracopimaric acid, derived from Aralia cordata, was specifically listed as a bioactive compound from a medicinal herb that targets biochemical and molecular mediators of inflammatory autoimmune arthritis. nih.gov These findings collectively support the potential anti-arthritic efficacy of sandaracopimaric acid and its derivatives, primarily through the inhibition of inflammatory mediators and protection against cartilage destruction. researchgate.netjbtr.or.kr

Cardiovascular System Modulation

Sandaracopimaric acid has been identified as a compound with notable effects on the cardiovascular system, particularly concerning its ability to induce vasodilation in critical vascular beds.

Research has demonstrated that sandaracopimaric acid can induce relaxation in pulmonary arteries. nih.govresearchgate.net Studies using isolated rat pulmonary artery rings found that sandaracopimaric acid reduced contractions induced by phenylephrine (B352888) in a concentration-dependent manner. nih.govnih.govmdpi.com This vasodilatory effect points to its potential role as a vasoactive substance. mdpi.com The half-maximal effective concentration (EC₅₀) for this vasodilation was determined to be 43.93 μM. medchemexpress.com

Table 1: Vasodilatory Effect of Sandaracopimaric Acid

| Parameter | Value | Source(s) |

|---|---|---|

| Target | Phenylephrine-induced contraction in rat pulmonary arteries | nih.gov, nih.gov |

| Effect | Concentration-dependent reduction of contraction | nih.gov, mdpi.com |

| EC₅₀ | 43.93 μM | medchemexpress.com |

The vasodilatory action of related diterpenes is closely linked to the endothelium, specifically through the endothelial nitric oxide synthase (eNOS) pathway. nih.govnih.gov For the related compound dehydroabietic acid, which was studied in parallel with sandaracopimaric acid, the vasodilatory effect was significantly diminished by the presence of an eNOS inhibitor (L-NAME), indicating that the relaxation of the pulmonary artery is mediated through the endothelial NO pathway. nih.govmdpi.com This suggests a potential, though not directly elucidated, mechanism for sandaracopimaric acid's similar vasodilatory properties. researchgate.net

The Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) signaling pathway is a key regulator of eNOS activity. mdpi.commdpi.com In studies on the related compound dehydroabietic acid, its ability to induce relaxation in the pulmonary artery was found to involve the PI3K/Akt pathway. nih.govnih.gov Inhibition of PI3K with LY294002 reversed the vasodilatory effects, confirming the pathway's role. nih.govmdpi.com This mechanism involves the phosphorylation of Akt, which in turn promotes the phosphorylation of eNOS, leading to NO-induced relaxation. mdpi.com While these specific pathway engagements were detailed for dehydroabietic acid, the similar vasorelaxant profile of sandaracopimaric acid suggests a possible parallel mechanism. nih.govmdpi.com

The production of nitric oxide (NO), a potent vasodilator, is a critical outcome of the eNOS and PI3K/Akt signaling pathways. nih.govdermnetnz.orgnih.gov Research on dehydroabietic acid demonstrated that it increased the production of NO in endothelial cells. nih.govnih.govmdpi.com This increased NO release is directly linked to its endothelium-dependent vasodilation. mdpi.com Given that sandaracopimaric acid also exhibits significant vasodilatory effects on pulmonary arteries, it is plausible that it shares the ability to augment NO production, although direct evidence for this specific action is pending. nih.govresearchgate.net

Studies have investigated the effect of sandaracopimaric acid and related resin acids on vascular ion channels. Specifically, sandaracopimaric acid has been shown to affect large-conductance Ca²⁺-activated K⁺ (BK) channels. researchgate.netresearchgate.net In human embryonic kidney (HEK) 293 cells expressing these channels, sandaracopimaric acid was among several diterpenoids that induced substantial membrane hyperpolarization, which is consistent with the opening of potassium channels and contributes to vasodilation. researchgate.net

Vasodilatory Mechanisms in Pulmonary Arteries

Antimicrobial and Antiviral Efficacy

Sandaracopimaric acid has been evaluated for its effectiveness against various microbial and viral agents.

It has been identified as a constituent in plant species known for their antimicrobial properties. researchgate.net For instance, it was isolated from the leaves of Widdringtonia species, where various diterpenes showed antimicrobial activity. researchgate.net

In terms of antiviral potential, sandaracopimaric acid has been subject to screening against significant viral targets. It was tested for its inhibitory activity against enzymes of the SARS-CoV-2 virus, specifically the spike protein and the main protease (Mpro). up.ac.za Additionally, it was among the compounds evaluated for antiviral activities against Coxsackie virus B. researchgate.net

Table 2: Antimicrobial and Antiviral Screening of Sandaracopimaric Acid

| Activity Type | Target(s) | Source(s) |

|---|---|---|

| Antimicrobial | General antimicrobial activity noted in diterpene-containing plant extracts | researchgate.net |

| Antiviral | SARS-CoV-2 (Spike protein, Mpro) | up.ac.za |

| Antiviral | Coxsackie virus B | researchgate.net |

Antibacterial Spectrum and Activity (e.g., against Staphylococcus aureus)

Sandaracopimaric acid has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Research has shown its effectiveness against various strains of bacteria, including those that are resistant to common antibiotics.

One study highlighted that an ethyl acetate (B1210297) extract of Biota orientalis leaves, which contains sandaracopimaric acid and isopimaric acid, showed significant activity. researchgate.net Specifically, sandaracopimaric acid was identified as one of the compounds largely responsible for the observed effects. researchgate.net In another study, the oleoresin of A. araucana, which is composed of diterpenes like sandaracopimaric acid, was active against Gram-positive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with minimum inhibitory concentrations (MIC90) ranging from 18.2 to 30µg/ml. researchgate.net While the whole oleoresin was inactive against the Gram-negative Escherichia coli, this highlights the specific spectrum of activity. researchgate.net

Further research has explored the antibacterial potential of derivatives of related diterpenes. For instance, derivatives of ursolic acid have been studied for their antibacterial properties and their ability to enhance the susceptibility of bacteria to other antibiotics. nih.gov This suggests a potential avenue for future research into sandaracopimaric acid derivatives. The antibacterial activity of such compounds is often evaluated using microdilution methods to determine the minimal inhibitory concentration (MIC) against various bacterial strains. nih.gov

The following table summarizes the antibacterial activity of oleoresin containing sandaracopimaric acid against specific bacterial strains.

| Bacterial Strain | Activity | MIC90 (µg/ml) |

| Staphylococcus aureus | Active | 18.2 - 30 |

| Methicillin-resistant S. aureus (MRSA) | Active | 18.2 - 30 |

| Escherichia coli | Inactive | >90 |

Antiviral Effects (e.g., Epstein-Barr Virus Early Antigen Inhibition)

Sandaracopimaric acid has been identified as a potent inhibitor of the Epstein-Barr virus (EBV) early antigen (EA) activation. This activity is significant as EBV is a human herpesvirus linked to various malignancies. mdpi.com The inhibition of EBV-EA activation is a key indicator of potential antitumor-promoting activity.

In a study investigating diterpenoids from the stem bark of Thuja standishii, sandaracopimaric acid was one of several compounds that exhibited a strong inhibitory effect on EBV-EA induction. thieme-connect.com At a concentration of 1000 mol ratio/TPA (12-O-tetradecanoylphorbol-13-acetate, a tumor promoter), it achieved 100% inhibition. thieme-connect.com Similarly, research on diterpenes from the cones of Pinus luchuensis also identified sandaracopimaric acid as having a potent inhibitory effect on EBV-EA activation induced by TPA. nih.gov

The mechanism of this antiviral action is of great interest. While the precise pathway for sandaracopimaric acid is still under investigation, other compounds that inhibit EBV replication have been studied in more detail. For example, glycyrrhizic acid has been shown to interfere with an early step of the EBV replication cycle, possibly penetration, without affecting viral adsorption or inactivating the virus particles directly. nih.gov This differs from nucleoside analogs that target the viral DNA polymerase. nih.gov The potent anti-EBV activity of sandaracopimaric acid suggests it may also operate through a distinct and effective mechanism.

The table below highlights the inhibitory effects of sandaracopimaric acid on EBV-EA activation.

| Source of Sandaracopimaric Acid | Assay | Concentration | Inhibition Rate |

| Thuja standishii (stem bark) | EBV-EA induction by TPA | 1000 mol ratio/TPA | 100% |

| Pinus luchuensis (cones) | EBV-EA activation by TPA | Not specified | Potent |

Antiproliferative and Cytotoxic Studies

Inhibitory Effects on Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

Sandaracopimaric acid has been shown to possess antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.net The proliferation of HUVECs is a critical process in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Therefore, inhibiting HUVEC proliferation is a key target for anti-cancer therapies.

Research has demonstrated that two diterpenes, dehydroabietic acid and sandaracopimaric acid, exhibit antiproliferative effects on HUVECs. researchgate.net While the specific concentrations and detailed mechanisms for sandaracopimaric acid's effect were not fully elaborated in the provided context, the general finding points to its potential as an anti-angiogenic agent. The inhibition of endothelial cell proliferation is a common mechanism for many natural compounds with anti-angiogenic properties. For instance, other compounds have been shown to significantly suppress HUVEC proliferation and tube formation, which are key steps in the angiogenic process. researchgate.netfrontiersin.org

Studies on other natural compounds have shown that they can inhibit HUVEC proliferation through various mechanisms, such as inducing cell cycle arrest and apoptosis. nih.gov For example, maslinic acid was found to reduce the proliferation of HUVECs and inhibit capillary tube formation. nih.gov Similarly, other research has shown that certain agents can suppress the proliferation and stimulate the death of HUVECs by modulating various cell growth suppressors and signaling pathways. nih.gov These examples provide a framework for understanding the potential mechanisms by which sandaracopimaric acid may exert its antiproliferative effects on HUVECs.

| Compound | Cell Line | Effect |

| Sandaracopimaric acid | HUVEC | Antiproliferative |

| Dehydroabietic acid | HUVEC | Antiproliferative |

Assessment of Anti-tumor and Anticancer Potentials

Sandaracopimaric acid has demonstrated significant potential as an anti-tumor and anticancer agent in various studies. thieme-connect.comnih.gov Its activity is often linked to its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), which is a marker for potential antitumor-promoting effects. thieme-connect.comnih.gov

Research on diterpenes isolated from the stem bark of Thuja standishii and the cones of Pinus luchuensis identified sandaracopimaric acid as a compound with strong inhibitory effects on EBV-EA activation. thieme-connect.comnih.gov This suggests its potential in preventing or slowing down the growth of tumors. The anticancer potential of natural compounds is a vast field of research, with many phytochemicals being investigated for their ability to modulate various molecular pathways involved in cancer progression. foodandnutritionjournal.org

The mechanisms through which natural compounds exert their anticancer effects are diverse and can include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis. foodandnutritionjournal.orgfrontiersin.org For example, some natural acids have been shown to induce ferroptosis, a form of iron-dependent cell death, in cancer cells. frontiersin.org While the specific mechanisms of sandaracopimaric acid are still being elucidated, its structural relatives and other diterpenes have been shown to possess cytotoxic activities against various human cancer cell lines. researchgate.net

The development of hybrid molecules, where a bioactive compound is conjugated with another molecule like a bile acid, is also a promising strategy in cancer therapy to enhance efficacy. nih.govmdpi.com This approach could potentially be applied to sandaracopimaric acid to improve its anticancer properties.

| Source | Activity | Target |

| Thuja standishii | Potential antitumor-promoting | EBV-EA activation |

| Pinus luchuensis | Potential antitumor-promoting | EBV-EA activation |

Antioxidative Properties

Free Radical Scavenging Mechanisms

Sandaracopimaric acid possesses antioxidant properties, which are attributed to its ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause damage to cells, proteins, and DNA, leading to various chronic diseases. antiox.org Antioxidants neutralize these harmful molecules, thereby preventing oxidative stress. antiox.org

The primary mechanism by which many phenolic and diterpenoid compounds, including those structurally similar to sandaracopimaric acid, exert their antioxidant effects is through hydrogen atom transfer (HAT). mdpi.commdpi.com In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thus stabilizing the radical and terminating the oxidative chain reaction. nih.gov The efficiency of this process is often related to the bond dissociation enthalpy (BDE) of the hydroxyl groups in the antioxidant's structure; a lower BDE indicates a higher antioxidant activity. mdpi.com

Studies on structurally related compounds, such as carnosic acid, have shown that the presence of phenolic hydroxyl groups is crucial for their antioxidant activity. mdpi.com Lignans with catechol (3,4-dihydroxyphenyl) moieties, for instance, exhibit very high radical scavenging capacity. rsc.org While the specific free radical scavenging mechanism of sandaracopimaric acid is not detailed in the provided search results, its chemical structure suggests that it likely follows a similar HAT-based mechanism. The antioxidant activity of such compounds can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. rsc.org

| Compound/Extract | Property | Mechanism |

| Sandaracopimaric acid | Antioxidant | Free radical scavenging |

| Ferruginol | Antioxidant | 79% activity against DPPH radical at 100 μg/mL |

Role in Mitigating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. mdpi.com Natural compounds with antioxidant properties are of significant interest for their potential to mitigate this damage. mdpi.com While direct studies extensively detailing sandaracopimaric acid's role in mitigating oxidative stress are limited in the provided results, its anti-inflammatory properties suggest a potential indirect role. nih.govamegroups.org Inflammation and oxidative stress are often interconnected, with one process capable of inducing and amplifying the other. Some studies have noted that extracts containing sandaracopimaric acid possess antioxidant activity. researchgate.net For instance, a methanolic extract of Tetraclinis articulata, which contains sandaracopimaric acid, demonstrated antioxidant properties. researchgate.net The antioxidant activity of phenolic compounds, a class to which some related molecules belong, is often attributed to their ability to donate hydrogen or electrons to neutralize free radicals. mdpi.com Further research is necessary to specifically elucidate the mechanisms by which sandaracopimaric acid may directly scavenge free radicals or enhance endogenous antioxidant defenses.

Neuropharmacological Activities

The neuropharmacological potential of sandaracopimaric acid has been explored in the context of GABA receptor modulation and its prospective application in treating vascular dementia.

Sandaracopimaric acid has been identified as a positive modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. equifeast-australia.comresearchgate.net In studies using Xenopus laevis oocytes expressing different GABA-A receptor subtypes, sandaracopimaric acid demonstrated the ability to potentiate GABA-induced chloride currents. equifeast-australia.com This potentiation indicates that the compound enhances the effect of GABA, leading to increased neuronal inhibition.

Notably, sandaracopimaric acid exhibited greater potency than the related compound, isopimaric acid, at several GABA-A receptor subtypes, including α1β1γ2S, α2β2γ2S, and α5β2γ2S. equifeast-australia.com It also showed higher potency and efficiency at the α1β2γ2S receptor subtype compared to isopimaric acid. equifeast-australia.com The modulation of GABA-A receptors by sandaracopimaric acid suggests its potential for inducing sedative effects, which was observed as a dose-dependent decrease in locomotor activity in mice. equifeast-australia.com

Table 1: Potency of Sandaracopimaric Acid on GABA-A Receptor Subtypes

| Receptor Subtype | EC50 (µM) of Sandaracopimaric Acid |

|---|---|

| α1β2γ2S | 33.3 ± 8.7 |

| α1β1γ2S | 48.1 ± 13.4 |

| α2β2γ2S | 31.2 ± 4.8 |

| α5β2γ2S | 40.7 ± 14.7 |

| α1β3γ2S | 24.9 |

EC50 represents the concentration of the compound that elicits a half-maximal response.

Vascular dementia is a neurodegenerative disease linked to cerebrovascular issues and neuroinflammation. nih.gov The NLRP3 inflammasome, a key component of the innate immune system, is implicated in the pathogenesis of vascular dementia through the production of pro-inflammatory cytokines. nih.gov Network pharmacology and molecular docking studies have identified sandaracopimaric acid as a key compound with the potential to treat vascular dementia. nih.govamegroups.org

These computational studies suggest that sandaracopimaric acid may exert its therapeutic effect by inhibiting the NLRP3 inflammasome. nih.govamegroups.org Molecular docking analyses have shown that sandaracopimaric acid can spontaneously bind to proteins within the NLRP3 inflammasome complex, such as NLRP3, ASC, caspase-1, interleukin-18, and interleukin-1β. nih.govamegroups.org By potentially inhibiting this inflammatory pathway, sandaracopimaric acid could help to mitigate the neuroinflammation that contributes to the progression of vascular dementia. nih.govamegroups.orgresearchgate.net

Anti-asthmatic Properties of Select Oxidized Derivatives

Asthma is a chronic inflammatory disease of the airways. phcogres.com Research has investigated the anti-asthmatic potential of derivatives of sandaracopimaric acid. One such derivative, 7-Oxo-sandaracopimaric acid, has shown promise in animal models of asthma. nih.gov In a study involving ovalbumin-sensitized guinea pigs, this compound was found to inhibit the activity of phospholipase A2 and eosinophil peroxidase in the bronchoalveolar lavage fluid. nih.govresearchgate.net These enzymes are involved in the inflammatory cascade that characterizes asthmatic responses. The inhibition of these enzymes suggests a potential mechanism for the anti-asthmatic effects of this oxidized derivative. nih.govresearchgate.net

Other Noteworthy Biological Activities

Beyond the activities detailed above, sandaracopimaric acid has been identified as an inhibitor of lipoxygenase. igi-global.comscispace.comaeeisp.com Lipoxygenases are enzymes that play a role in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting this enzyme, sandaracopimaric acid demonstrates another facet of its anti-inflammatory potential.

Mechanism of Action and Molecular Target Elucidation

Cellular and Subcellular Modalities of Action

Sandaracopimaric acid's biological activities are underpinned by its actions within the cell. A significant finding is its ability to target mitochondria, the primary sites of cellular energy production. This interaction with mitochondria allows Sandaracopimaric acid to influence cellular bioenergetics and trigger apoptosis, or programmed cell death. The precise mitochondrial proteins and pathways that are the direct targets of this compound are an active area of investigation, and a full understanding of this subcellular modality is forthcoming.

Enzyme Inhibition and Allosteric Modulation

The potential of Sandaracopimaric acid to inhibit key enzymes has been a focus of research, particularly in the context of inflammation and hormone-dependent processes.

Matrix Metalloproteinases (MMPs): While specific data on the direct inhibition of individual Matrix Metalloproteinases by Sandaracopimaric acid is not yet widely available, the broader class of diterpenoids, to which it belongs, is known to possess MMP-inhibitory properties. Further research is necessary to characterize the specific inhibitory profile and potency of Sandaracopimaric acid against various MMPs.

Phospholipase A2 (PLA2): As a crucial enzyme in the inflammatory cascade, Phospholipase A2 is a potential target for the anti-inflammatory effects of Sandaracopimaric acid. Although detailed inhibitory concentrations (IC50 values) have not been extensively reported, the compound's recognized anti-inflammatory properties suggest that PLA2 inhibition may be a contributing factor.

Aromatase: Investigations into the aromatase-inhibiting potential of Sandaracopimaric acid have been conducted. However, a study found that while other compounds isolated from the same natural source demonstrated significant aromatase inhibition, Sandaracopimaric acid itself did not show notable activity against this enzyme.

Receptor Binding and Interactions

The ability of Sandaracopimaric acid to interact with cellular receptors is a critical component of its mechanism of action.

Chemokine Receptors: There is evidence to suggest that Sandaracopimaric acid can interfere with the signaling of chemokines by inhibiting their binding to their respective receptors. This is a noteworthy interaction, as chemokine signaling is fundamental to the inflammatory process and immune cell trafficking. By disrupting this communication, Sandaracopimaric acid can modulate inflammatory responses. The specific chemokine receptors it targets and its binding affinities are topics that warrant more in-depth study.

GABA Receptors: At present, there is a lack of published research specifically detailing the direct binding and interaction of Sandaracopimaric acid with GABA receptors.

Intervention in Intracellular Signaling Pathways

Sandaracopimaric acid has been shown to modulate several pivotal intracellular signaling pathways that govern cellular functions such as inflammation, proliferation, and survival.

PI3K/Akt-eNOS Pathway: The effect of Sandaracopimaric acid on the PI3K/Akt-eNOS signaling cascade is an area of growing interest. This pathway is essential for promoting cell survival and maintaining endothelial function. The potential for Sandaracopimaric acid to influence this pathway could have important therapeutic implications.

NF-κB Pathway: The NF-κB signaling pathway is a master regulator of inflammation. Although direct evidence of Sandaracopimaric acid's intervention is still being fully elucidated, its established anti-inflammatory activities point to a likely role in modulating this critical pathway.

AP-1 Pathway: The AP-1 transcription factor is implicated in a variety of cellular processes, including proliferation and inflammation. The precise impact of Sandaracopimaric acid on the AP-1 pathway remains to be fully characterized.

STAT3 Pathway: A considerable amount of research has been dedicated to understanding the interaction between Sandaracopimaric acid and the STAT3 signaling pathway. It has been established that this compound can inhibit the STAT3 pathway, which is frequently overactive in a number of diseases, including cancer. This inhibition can subsequently impact the expression of genes regulated by STAT3 that are involved in cell growth and survival.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Sandaracopimaric Acid

The total synthesis of natural products with complex stereochemistry, such as sandaracopimaric acid, represents a significant challenge in organic chemistry. One of the earliest reported total syntheses of (-)-sandaracopimaric acid was accomplished by Adriano Afonso and published in the Journal of the American Chemical Society in 1968. acs.org While the full details of this synthetic route are not widely available, such endeavors in that era typically involved multi-step sequences focusing on the strategic construction of the polycyclic ring system and the careful introduction of stereocenters.

These early total syntheses are crucial for confirming the structure of the natural product and providing a definitive route to the molecule, independent of natural sources. They often serve as a benchmark for the development of new synthetic methodologies and strategies that can be applied to other complex diterpenes.

Semisynthetic Modifications from Natural Precursors

Given the structural complexity of sandaracopimaric acid, semisynthesis from more readily available natural products is an attractive alternative to total synthesis. Diterpenoid resin acids, such as abietic acid and dehydroabietic acid, which are major components of rosin (B192284), serve as common starting materials for the synthesis of other valuable compounds. wikipedia.orgusda.gov

The structural similarity among pimarane-type diterpenes allows for their interconversion. For instance, processes like the disproportionation of rosin involve the hydrogenation of the exocyclic vinyl groups of pimaric-type acids, including sandaracopimaric acid, to their dihydro derivatives. usda.gov Conversely, the introduction of the characteristic vinyl group and the specific stereochemistry of sandaracopimaric acid from a different resin acid precursor is a key challenge. While specific, detailed routes for the semisynthesis of sandaracopimaric acid from other resin acids are not extensively documented in readily accessible literature, the chemical precedent for modifying these scaffolds is well-established. For example, abietic acid can be isomerized to levopimaric acid, which then undergoes Diels-Alder reactions, demonstrating the chemical tractability of these molecules for significant structural rearrangement. scialert.net

Development of Chemical Transformations for Analog Generation and Lead Optimization

The sandaracopimaric acid scaffold has been utilized as a template for the synthesis of more complex molecules, particularly steroidal compounds. These chemical transformations are vital for generating analogs and optimizing lead compounds in drug discovery.

A notable example involves the conversion of sandaracopimaric acid into androstane (B1237026) derivatives. This process highlights the utility of the diterpene skeleton as a chiral starting material for building steroidal frameworks. The key steps in this transformation include:

Esterification : The carboxylic acid of sandaracopimaric acid is first converted to its methyl ester, methyl sandaracopimarate, to protect the carboxyl group.

Hydroboration-Oxidation : The vinyl group is subjected to hydroboration-oxidation to yield a primary alcohol.

Further Transformations : The resulting alcohol can be converted into a diazoketone.

Acid-Catalyzed Cyclization : Treatment of the diazoketone with acid induces a cyclization reaction, forming the D-ring of the steroidal system and yielding tetracyclic ketones.

This strategy demonstrates how the existing rings and stereocenters of sandaracopimaric acid can be used to direct the formation of new, complex structures, providing a pathway to novel steroidal analogs for biological evaluation.

Synthesis of Derivatives for Enhanced or Modified Biological Activity

To explore and enhance the therapeutic potential of pimarane-type diterpenes, various derivatives have been synthesized and evaluated for their biological activities. While extensive derivatization studies specifically on sandaracopimaric acid are limited in the literature, research on closely related pimaric acids provides valuable insights into promising derivatization strategies.

Anticancer Activity: Derivatives of quinopimaric and maleopimaric acids, which are structurally related to sandaracopimaric acid, have been synthesized and evaluated for their cytotoxic activity. nih.gov Modifications to the core structure, including the creation of methyl esters and the introduction of epoxy and hydroxyimino functionalities, have led to compounds with activity against various cancer cell lines, including renal cancer, leukemia, colon cancer, and breast cancer. nih.gov One derivative, methyl 1,4-dihydroxyiminodihydroquinopimarate, exhibited a broad spectrum of potent cytotoxic activity and showed in vivo antineoplastic activity against mouse mammary carcinoma and colon adenocarcinoma. nih.gov

Antibacterial Activity: The antibacterial potential of resin acid derivatives has also been investigated. In one study, a series of amide derivatives were synthesized from acrylopimaric acid (APA), a product of the reaction between rosin acids and acrylic acid. ncsu.edu These derivatives, featuring various aromatic amide groups, were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Several of the synthesized compounds displayed notable antibacterial activity, particularly against E. coli. ncsu.edu This suggests that modification of the carboxylic acid group into amides is a viable strategy for developing new antibacterial agents from pimarane-type scaffolds.

The table below summarizes findings from studies on derivatives of pimaric acids closely related to sandaracopimaric acid.

| Parent Acid Type | Derivative Class | Tested Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Quinopimaric/Maleopimaric Acid | Methyl esters, Epoxides, Oximes | Anticancer (in vitro) | Active against renal, leukemia, colon, and breast cancer cell lines. | nih.gov |

| Quinopimaric Acid | Dihydroxyimino derivative | Anticancer (in vivo) | Showed activity against mouse mammary carcinoma and colon adenocarcinoma. | nih.gov |

| Acrylopimaric Acid | Aromatic Amides | Antibacterial | Some derivatives showed significant activity against E. coli. | ncsu.edu |

Structure Activity Relationship Sar Studies of Sandaracopimaric Acid and Analogues

Identification of Pharmacophoric Elements and Essential Structural Attributes

The biological activity of sandaracopimaric acid is intrinsically linked to its rigid tricyclic pimarane (B1242903) core, which serves as the foundational scaffold. Essential structural attributes that contribute to its bioactivity include the presence and orientation of specific functional groups. The carboxylic acid at the C-4 position and the vinyl group at the C-13 position are considered key pharmacophoric elements.

The pimarane skeleton itself is crucial for orienting the functional groups in a specific spatial arrangement for optimal interaction with biological targets. Studies on various pimarane diterpenes have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. For instance, sandaracopimaric acid isolated from Juniperus phoenicea has shown cytotoxic activity against the human liver carcinoma cell line (HepG2) with an IC50 value of 7.39 µg/ml. cjpas.net Another study on a related pimarane diterpenoid, 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid, reported cytotoxic activity against ovarian (MCAS) and breast (MDA-MB-231) cancer cell lines. discoveryjournals.org

These findings suggest that the core diterpene structure is a primary determinant of cytotoxicity. Modifications to this core or the primary functional groups often lead to significant changes in biological activity. The lipophilicity conferred by the hydrocarbon skeleton, combined with the polar carboxylic acid group, creates an amphipathic molecule that can interact with various biological targets.

| Compound | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Sandaracopimaric acid | HepG2 (Liver Carcinoma) | 7.39 µg/ml | cjpas.net |

| 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid | MCAS (Ovarian Cancer) | 24.16 µg/ml | discoveryjournals.org |

| 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid | MDA-MB-231 (Breast Cancer) | 16.13 µg/ml | discoveryjournals.org |

Influence of Specific Functional Groups on Biological Potency and Selectivity (e.g., C(7)-oxo radical)

Modifications of specific functional groups on the sandaracopimaric acid scaffold can significantly influence biological potency and selectivity. The C-7 position of the pimarane skeleton has been identified as a key site for modification.

A study investigating pimarane-type diterpenes from Aralia continentalis as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes, provided direct insight into the role of oxidation at the C-7 position. nih.gov The study compared the inhibitory activity of ent-pimara-8(14),15-diene-19-oic acid (a stereoisomer of sandaracopimaric acid) with its C-7 modified analogues. The results demonstrated that the introduction of an oxo group at C-7, creating 7-oxo-ent-pimara-8(14),15-diene-19-oic acid, significantly increased the inhibitory activity against PTP1B. nih.gov The 7β-hydroxy derivative also showed potent inhibition. This suggests that introducing polarity and hydrogen-bonding capability at the C-7 position enhances the interaction with the target enzyme. nih.gov

The term "C(7)-oxo radical" is not standard; however, the enhanced activity of the 7-oxo derivative highlights the importance of this position. The ketone group at C-7 can act as a hydrogen bond acceptor, potentially forming crucial interactions within the active site of a biological target, thereby increasing binding affinity and inhibitory potency. nih.gov

| Compound | C-7 Substitution | Inhibition Type | Ki (μM) |

|---|---|---|---|

| ent-pimara-8(14),15-diene-19-oic acid | -H | Mixed | - |

| 7-oxo-ent-pimara-8(14),15-diene-19-oic acid | =O (oxo) | Noncompetitive | 3.29 |

| 7β-hydroxy-ent-pimara-8(14),15-diene-19-oic acid | -OH (hydroxy) | - | - |

Application of Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)

Computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are powerful tools for elucidating the SAR of sandaracopimaric acid and its analogues. These in silico techniques help to predict the biological activity of novel compounds and to understand their interactions with molecular targets.

Molecular Docking: This technique has been applied to pimarane diterpenes to understand their binding modes. In the study of PTP1B inhibitors, molecular docking simulations were performed for ent-pimara-8(14),15-diene-19-oic acid and its 7-oxo and 7β-hydroxy analogues. nih.gov The results showed that these compounds bind to the catalytic site of PTP1B with negative binding energies, indicating favorable interactions. nih.gov The compounds interacted with key residues such as Phe182 and Asp181 in the WPD loop and Cys215 in the active site. nih.gov The 7-oxo derivative, which showed the highest activity, likely forms specific interactions that stabilize the enzyme-inhibitor complex more effectively. nih.gov

Another computational study focused on designing pimarane diterpenoid compounds as potential treatments for acne by targeting the Cutibacterium acnes 30S ribosomal subunit. pensoft.netpensoft.net Using a Pharmacophore Enhanced Shape Alignment (PheSA) algorithm and molecular docking, a novel derivative of Sandaracopimar-15-ene-6β,8β-diol was designed. This new compound exhibited a higher binding affinity (-8.3 kcal/mol) to the target than the reference antibiotic sarecycline (B560412) (-8.2 kcal/mol), indicating its potential as a potent inhibitor. pensoft.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): While specific QSAR models exclusively for sandaracopimaric acid derivatives are not widely published, the principles of QSAR are applicable. Such models would correlate physicochemical properties (descriptors) of a series of sandaracopimaric acid analogues with their measured biological activity. Descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). A statistically significant QSAR model could then be used to predict the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing.

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| ent-pimara-8(14),15-diene-19-oic acid | PTP1B | -5.3 to -6.1 | Phe182, Asp181, Cys215, Tyr46, Arg47 | nih.gov |

| 7-oxo-ent-pimara-8(14),15-diene-19-oic acid | PTP1B | -5.3 to -6.1 | Phe182, Asp181, Cys215, Tyr46, Arg47 | nih.gov |

| 7β-hydroxy-ent-pimara-8(14),15-diene-19-oic acid | PTP1B | -5.3 to -6.1 | Phe182, Asp181, Cys215, Tyr46, Arg47 | nih.gov |

| Designed Sandaracopimar-15-ene-6β,8β-diol derivative | C. acnes 30S ribosomal subunit | -8.3 | Not specified | researchgate.net |

Analytical Methodologies for Characterization and Quantification

Advanced Chromatographic Techniques

Chromatography is fundamental to the analysis of sandaracopimaric acid, enabling its separation from a complex mixture of other structurally similar diterpenoids. Gas and liquid chromatography, along with more specialized techniques, are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the qualitative and quantitative analysis of sandaracopimaric acid, particularly in resinous samples. nih.govuobasrah.edu.iq Due to the low volatility of the carboxylic acid, a derivatization step is necessary prior to analysis. A common procedure involves trimethylsilylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA/TMCS), to convert the acid into its more volatile trimethylsilyl (B98337) (TMS) ester. nih.gov

The subsequent analysis by GC-MS allows for the separation of the derivatized sandaracopimaric acid from other resin components. The mass spectrometer provides crucial structural information based on the fragmentation pattern of the molecule under electron impact (EI) ionization. For the TMS ester of sandaracopimaric acid, characteristic peaks in the EI-mass spectrum include the molecular ion (M+) at m/z 374, a fragment from the loss of a methyl group ([M-15]+) at m/z 359, and a fragment from the loss of the trimethylsilyl ester group ([M-117]+) at m/z 257. nih.gov

Thermally assisted hydrolysis and methylation (THM-GC-MS) is a specialized variant used to analyze the macromolecular or polymerized fraction of resins where sandaracopimaric acid might be incorporated. This technique involves pyrolysis in the presence of a methylating agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), which breaks down the polymer and simultaneously methylates the resulting acidic components, making them suitable for GC-MS analysis. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) is also utilized, often in conjunction with GC-MS. While GC-MS is superior for identification, GC-FID provides robust quantification over a wide linear range and is a common method for analyzing fatty and resin acids. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (5% Phenyl Methyl Siloxane) | nih.gov |

| Injector Temperature | 300°C | cdnsciencepub.com |

| Oven Program | Initial 40°C (2 min), ramp 8°C/min to 150°C, ramp 3°C/min to 280°C | nih.gov |

| Carrier Gas | Helium (1 mL/min) | nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

| Mass Range | m/z 40-800 | nih.gov |

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, avoiding the need for derivatization. However, the high structural similarity among diterpene resin acid isomers, such as sandaracopimaric acid and pimaric acid, makes their separation by conventional reversed-phase HPLC (RP-HPLC) challenging, and baseline separation is often not achieved. nih.govcdnsciencepub.com Typical RP-HPLC methods utilize C18 columns with mobile phase gradients consisting of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or acetic acid to ensure the analytes are in their protonated form. nih.gov

Reversed-Phase HPLC coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MSn) provides a more powerful tool. DAD allows for the detection of analytes based on their UV absorbance, while ESI-MS provides mass information, aiding in the identification of co-eluting peaks. ESI is a soft ionization technique that typically yields the deprotonated molecule [M-H]⁻ for carboxylic acids in negative ion mode.

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the separation of complex mixtures of diterpene resin acids. researchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase, which provides low viscosity and high diffusivity, leading to faster and more efficient separations compared to HPLC. researchgate.net

A validated Ultra High-Performance Supercritical Fluid Chromatography-Electrospray Ionization Mass Spectrometry (UHPSFC-ESI-MS) method has been successfully developed for the separation and quantification of eight diterpene resin acids, including sandaracopimaric acid. researchgate.net This method achieves separation in under 20 minutes without the need for derivatization. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Torus 2-Picolylamin (2-PIC) (3.0 mm × 100.0 mm, 1.7 µm) | researchgate.net |

| Mobile Phase | A: Supercritical CO2, B: Ethanol | researchgate.net |

| Gradient | 0-3% B (8 min), hold (2 min), to 5.5% B (5 min) | researchgate.net |

| Detection | Quadrupole MS with ESI (Negative Mode) | researchgate.net |

Capillary Electrophoresis (CE) provides another analytical avenue for the separation of resin acids. A cyclodextrin-modified CE method has been developed for the analysis of common resin acids. nih.gov In this technique, modifiers such as methyl-β-cyclodextrin (MECD) and sulfobutylether-β-cyclodextrin (SBCD) are added to the running buffer to form water-soluble inclusion complexes with the otherwise insoluble resin acids at acidic pH. nih.gov While this method can separate many resin acids, it was noted that the pimaric/sandaracopimaric acid pair was not baseline-separated under certain conditions, highlighting the analytical challenge posed by these isomers. nih.gov Shortening the analysis time is possible by operating at a higher pH (e.g., 9.25), where the acids are ionized. nih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of sandaracopimaric acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information on the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and definitively assign all signals. researchgate.net

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Reference |

|---|---|---|---|

| 1 | 37.7 | 1.34, 1.83 | researchgate.net |

| 2 | 18.7 | 1.75, 1.94 | researchgate.net |

| 3 | 35.5 | 1.44, 1.51 | researchgate.net |

| 4 | 47.4 | - | researchgate.net |

| 5 | 48.8 | 1.18 | researchgate.net |

| 6 | 25.1 | 1.88, 2.02 | researchgate.net |

| 7 | 36.1 | 1.51, 1.63 | researchgate.net |

| 8 | 135.9 | - | researchgate.net |

| 9 | 46.2 | 2.14 | researchgate.net |

| 10 | 37.0 | - | researchgate.net |

| 11 | 18.9 | 1.52, 1.57 | researchgate.net |

| 12 | 34.4 | 1.42, 1.54 | researchgate.net |

| 13 | 38.2 | - | researchgate.net |

| 14 | 122.2 | 5.23, br s | researchgate.net |

| 15 | 184.6 | - | researchgate.net |

| 16 | 148.5 | 5.77, dd (17.5, 10.7) | researchgate.net |

| 17 | 110.5 | 4.88, dd (10.7, 1.5), 4.85, dd (17.5, 1.5) | researchgate.net |

| 18 | 28.9 | 0.85, s | researchgate.net |

| 19 | 15.8 | 0.83, s | researchgate.net |

| 20 | 21.8 | 1.21, s | researchgate.net |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the exact mass of the molecule, which allows for the determination of its elemental formula. For sandaracopimaric acid (C₂₀H₃₀O₂), the calculated exact mass is 302.2246 Da. nih.gov HR-ESI-MS analysis would confirm this mass with high accuracy, typically within a few parts per million (ppm).

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of sandaracopimaric acid shows characteristic absorption bands for the key functional groups. A strong band around 1692 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid group. cdnsciencepub.com The presence of the vinyl group is confirmed by bands at approximately 994 and 913 cm⁻¹. cdnsciencepub.com

Bioassay-Guided Isolation and Fractionation Methodologies

Bioassay-guided isolation is a strategy used to purify bioactive natural products from complex mixtures, such as plant extracts. nih.gov This process involves a stepwise separation of the extract into fractions, with each fraction being tested for a specific biological activity (e.g., antimicrobial, anti-inflammatory). The most active fractions are then subjected to further separation until a pure, active compound is isolated. nih.gov

The isolation of sandaracopimaric acid, should it be targeted for a specific bioactivity, would follow this general procedure:

Extraction : The raw plant material (e.g., resin) is extracted with a suitable solvent, such as methanol or ethyl acetate (B1210297), to produce a crude extract.

Initial Fractionation : The crude extract is subjected to a primary fractionation technique. A common method is Vacuum Liquid Chromatography (VLC), where the extract is separated on a column (e.g., silica (B1680970) gel) using a gradient of solvents with increasing polarity (e.g., hexane (B92381), ethyl acetate, methanol). nih.gov This yields several fractions of decreasing polarity.

Bioassay : All fractions are tested for the target biological activity.

Sub-fractionation : The most active fraction(s) are selected for further purification. This can involve repeated column chromatography, solid-phase extraction (SPE), or preparative HPLC until a pure compound is obtained. nih.gov

Structure Elucidation : Once the active compound is isolated in its pure form, its structure is determined using the spectroscopic methods described in section 8.2 (NMR, MS, IR).